
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the family of heterocyclic compounds. It possesses a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is significantly involved in various biological processes. This compound has been widely researched for its applications and potential implications in scientific experiments and industries due to its unique properties and characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or acetone, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex molecules, showcasing its versatility in forming various structures.
Materials Science:
Pharmaceutical Research: It has been investigated for its therapeutic potentials, such as anticancer and anti-inflammatory properties.
Environmental Science: Studies have explored its use in environmental applications, such as the development of safer agricultural chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s 1,1-dioxido-2,3-dihydrothiophene skeleton plays a crucial role in its biological activity. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties through different mechanisms. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound interacts with enzymes and receptors involved in these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound shares a similar structure and has been studied for its applications in scientific research.
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide:
Uniqueness
2-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)acetamide is unique due to its specific 1,1-dioxido-2,3-dihydrothiophene skeleton, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C6H9NO3S |
|---|---|
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H9NO3S/c7-6(8)3-5-1-2-11(9,10)4-5/h1-2,5H,3-4H2,(H2,7,8) |
InChI-Schlüssel |
SCRPIDLBXHWQJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CS1(=O)=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)
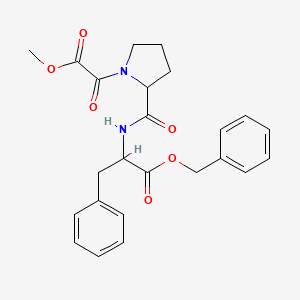

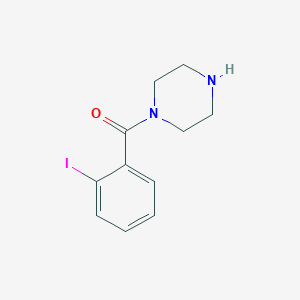


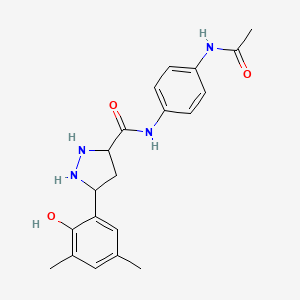
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)
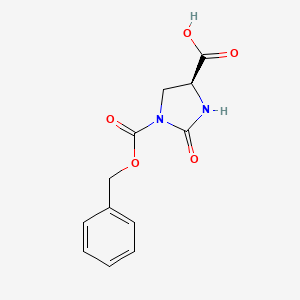

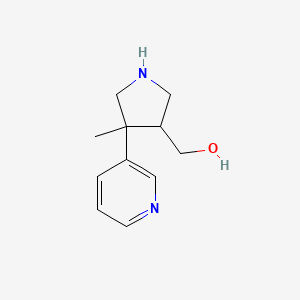
![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)


